molecular formula C20H17N3O6 B2982423 Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate CAS No. 863612-60-6

Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B2982423
CAS No.: 863612-60-6
M. Wt: 395.371
InChI Key: APGXOUTVUCSYQH-UHFFFAOYSA-N
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Description

Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a structurally complex molecule featuring a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 3, a carboxamido linker at position 5, and a methyl benzoate ester at the para position of the phenyl ring.

Structurally analogous compounds (e.g., tetrahydropyrimidine derivatives with aromatic substituents) have demonstrated roles as enzyme inhibitors, particularly in targeting kynurenine formamidase (KFase) in malaria vector studies .

Properties

IUPAC Name

methyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-28-15-5-3-4-14(10-15)23-18(25)16(11-21-20(23)27)17(24)22-13-8-6-12(7-9-13)19(26)29-2/h3-11H,1-2H3,(H,21,27)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGXOUTVUCSYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H17N3O6
  • Molecular Weight : 395.371 g/mol
  • Purity : Typically around 95%
  • Solubility : Water solubility is low, indicated by a logP value of approximately 4.238, suggesting lipophilicity which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound is included in various screening libraries focused on cancer research.

  • Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and apoptosis. Its dioxo and carboxamide functionalities may contribute to its activity against cancer cell lines.

Antimicrobial Activity

Preliminary studies have shown that derivatives of tetrahydropyrimidine compounds can exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's interaction with microbial membranes.

  • Case Studies : In vitro assays demonstrated that related compounds have effective antimicrobial activity against various strains of bacteria and fungi. Further studies are needed to confirm the specific activity of this compound.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into similar structures has revealed their potential to modulate inflammatory pathways in macrophages and adipocytes.

  • Research Findings : A study indicated that certain derivatives could inhibit the inflammatory response in cellular models, suggesting a possible therapeutic role in inflammatory diseases.

Research Findings Overview

Study Focus Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro.
Antimicrobial ActivityEffective against several bacterial strains; further investigation required for specific efficacy.
Anti-inflammatory EffectsModulation of inflammatory markers in macrophage cultures; potential therapeutic implications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituent on Pyrimidine Core Ester/Carboxylic Group Key Functional Groups Inferred Bioactivity Reference
Target Compound 3-Methoxyphenyl Methyl benzoate Carboxamido, 2,4-dioxo Enzyme inhibition (hypothesized)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan Ethyl ester 2-oxo, methyl group Not reported
Methyl 4-((3-((2,4,6-trioxo-tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 15) Trioxo-tetrahydropyrimidinylidene Methyl benzoate Phenoxy methyl, trioxo Not reported
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluorophenyl Carboxylic acid 2,4-dioxo KFase inhibition (-8.7 kcal/mol)
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 3-(Benzyloxy)-4-methoxyphenyl Ethyl ester Benzyloxy, 2-oxo Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s 3-methoxyphenyl group may enhance π-π stacking interactions in enzyme binding compared to 4-fluorophenyl () or furan () substituents.
  • The carboxamido linker in the target compound provides additional hydrogen-bonding capacity, which is absent in ester-only derivatives (e.g., ) .

Ester vs. Carboxylic Acid Groups :

  • The methyl benzoate in the target compound likely offers superior lipophilicity and metabolic stability compared to the carboxylic acid derivative in , which may exhibit higher polarity and reduced cell penetration .

Trioxo vs. Dioxo Moieties :

  • Compounds with 2,4,6-trioxo groups () exhibit distinct electronic properties compared to the target’s 2,4-dioxo core. The trioxo derivatives may have enhanced acidity, affecting solubility and reactivity .

Research Findings and Implications

  • Enzyme Inhibition Potential: Analogous compounds, such as 3-(4-fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid, demonstrate low binding energies (-8.7 to -9.0 kcal/mol) against KFase, suggesting the target compound’s carboxamido and benzoate groups could further optimize binding .
  • Synthetic Flexibility : Derivatives with bromoethoxy or benzyloxy groups (e.g., ) highlight opportunities for further functionalization, though the target compound’s simplicity may favor scalable synthesis .

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